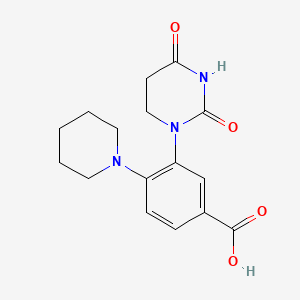
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate is a chemical compound with the molecular formula C14H19ClNO4. It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate typically involves the reaction of 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid with chloromethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using strong acids like trifluoroacetic acid, resulting in the formation of the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol is commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The products are 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid and methanol.
Deprotection: The product is the free amine, 3-amino-3-phenylpropanoic acid.
科学研究应用
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the protection and deprotection of amino groups.
Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate primarily involves its role as a protecting group for amino functions. The tert-butoxycarbonyl (Boc) group is introduced to the amino group to prevent unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization. The molecular targets and pathways involved in its action are related to its reactivity with nucleophiles and its stability under various conditions.
相似化合物的比较
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate can be compared with other similar compounds, such as:
Chloromethyl 3-((tert-butoxycarbonyl)amino)propanoate: This compound lacks the phenyl group, making it less bulky and potentially more reactive in certain reactions.
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-methylpropanoate: The presence of a methyl group instead of a phenyl group alters the steric and electronic properties, affecting its reactivity and stability.
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-ethylpropanoate: The ethyl group provides different steric hindrance and electronic effects compared to the phenyl group, influencing its behavior in chemical reactions.
The uniqueness of this compound lies in its combination of the Boc protecting group and the phenyl group, which provides a balance of stability and reactivity suitable for various synthetic applications.
属性
分子式 |
C15H20ClNO4 |
|---|---|
分子量 |
313.77 g/mol |
IUPAC 名称 |
chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-10-16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19) |
InChI 键 |
KOHJEQRQEPNVLQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCCl)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




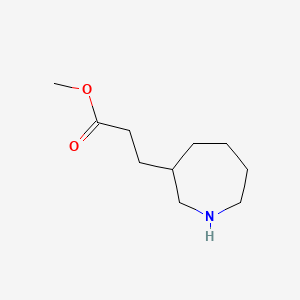
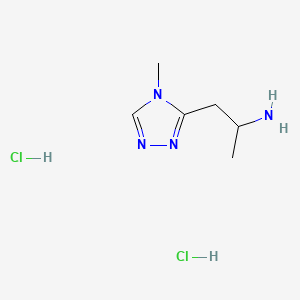
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)

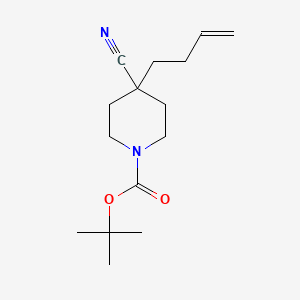



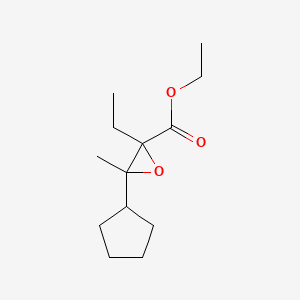
imino-lambda6-sulfanone](/img/structure/B13491372.png)
